4-[(2-amino-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-pteridin-6-yl)methylamino]benzoic acid
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Overview
Description
4-[(2-amino-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-pteridin-6-yl)methylamino]benzoic acid is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-amino-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-pteridin-6-yl)methylamino]benzoic acid can be achieved through several methods. One common approach involves the condensation of 2,4,5-triamino-6-hydroxypyrimidine with 4-formylbenzoic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(2-amino-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-pteridin-6-yl)methylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted pteridines and benzoic acid derivatives.
Scientific Research Applications
4-[(2-amino-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-pteridin-6-yl)methylamino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Plays a role in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-amino-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-pteridin-6-yl)methylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in critical biochemical processes. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Folic Acid: A pteridine derivative with similar structural features.
Methotrexate: A folic acid analog used as a chemotherapeutic agent.
Leucovorin: A reduced form of folic acid used in cancer therapy.
Uniqueness
4-[(2-amino-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-pteridin-6-yl)methylamino]benzoic acid is unique due to its specific structural configuration and functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C14H20N6O3 |
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Molecular Weight |
320.35 g/mol |
IUPAC Name |
4-[(2-amino-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-pteridin-6-yl)methylamino]benzoic acid |
InChI |
InChI=1S/C14H20N6O3/c15-14-19-11-10(12(21)20-14)18-9(6-17-11)5-16-8-3-1-7(2-4-8)13(22)23/h1-4,9-11,14,16-19H,5-6,15H2,(H,20,21)(H,22,23) |
InChI Key |
MFWWBYMNZPPPLY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2C(N1)NC(NC2=O)N)CNC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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